molecular formula C16H16N2O2S2 B2594651 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide CAS No. 1421531-43-2

2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide

Cat. No.: B2594651
CAS No.: 1421531-43-2
M. Wt: 332.44
InChI Key: HBZYGVWEHJJRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide is a complex organic compound that features a furan ring, a thiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole and thiophene rings, followed by their coupling with the furan ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: It could be explored for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethylthiophene
  • Thiazole derivatives
  • Furan derivatives

Uniqueness

2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide is unique due to its combination of furan, thiazole, and thiophene rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

2,5-dimethyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-9-7-12(11(3)20-9)15(19)17-8-14-10(2)18-16(22-14)13-5-4-6-21-13/h4-7H,8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZYGVWEHJJRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=C(N=C(S2)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.